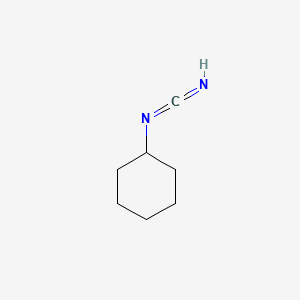

N-Cyclohexylcarbodiimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18428-28-9 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

InChI |

InChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2 |

InChI Key |

PBMIETCUUSQZCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C=N |

Origin of Product |

United States |

Historical Development and Significance As a Coupling Reagent

The introduction of DCC as a coupling reagent in 1955 by Sheehan and Hess marked a significant advancement in peptide synthesis. slideshare.netiris-biotech.de Prior to its discovery, the formation of peptide bonds was often a challenging process. DCC's effectiveness as a dehydrating agent streamlined this process, becoming a cornerstone in the artificial synthesis of peptides. wikipedia.orgslideshare.netchemicalbook.com

The primary mechanism of DCC-mediated coupling involves the activation of a carboxylic acid. The carboxylate group attacks the central carbon of the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. chemicalbook.compeptide.comthieme-connect.com This intermediate can then react with an amine to form the desired amide bond and the byproduct, dicyclohexylurea (DCU). peptide.comthieme-connect.comwikipedia.org DCU is notably insoluble in most common organic solvents, which facilitates its removal from the reaction mixture by filtration. wikipedia.orgchemicalbook.com

Alternatively, the O-acylisourea intermediate can react with another molecule of the carboxylic acid to generate a symmetric acid anhydride (B1165640), which can also react with an amine to yield the final amide product. thieme-connect.comwikipedia.org

Broad Scope of Academic Research in N Cyclohexylcarbodiimide Chemistry

Established Preparation Routes

The traditional methods for synthesizing this compound have been well-documented and widely practiced in both laboratory and industrial settings. These routes, while effective, often present challenges related to reaction conditions and byproducts.

Dehydration of Substituted Ureas

A primary and long-standing method for the synthesis of this compound involves the dehydration of N,N'-dicyclohexylurea (DCU). researchgate.netgoogle.com DCU itself is often the byproduct of reactions where DCC is used as a coupling agent, making its regeneration into DCC a topic of significant interest. researchgate.netgoogle.com

Several reagents can effect this transformation. One common approach employs tosyl chloride (TsCl) and a base, such as triethylamine (B128534) (TEA), in an organic solvent. researchgate.net The reaction proceeds by activating the urea (B33335), facilitating the elimination of water to form the carbodiimide (B86325) functional group. Research has indicated that an optimal molar ratio of [DCU]:[TsCl]:[TEA] is 1.0:1.5:3.0 for this conversion. researchgate.net Other dehydrating agents like phosphorus pentoxide (P2O5) or benzene (B151609) sulfonyl chloride in pyridine (B92270) can also be used, though these methods are often associated with lower yields and higher costs. google.com

The general reaction is as follows: (C₆H₁₁NH)₂CO → (C₆H₁₁N)₂C + H₂O

A significant challenge in this method is the purification of the final product. The byproduct, DCU, is sparingly soluble in many organic solvents, which can complicate its removal from the desired DCC. tandfonline.comsigmaaldrich.com

| Reagent System | Molar Ratio (DCU:Reagent:Base) | Yield | Reference |

| Tosyl chloride, Triethylamine | 1.0:1.5:3.0 | 46% (after purification) | researchgate.net |

| Arenesulfonyl chloride, Potassium carbonate, Benzyl (B1604629) triethylammonium (B8662869) chloride | - | 50% | wikipedia.org |

Palladium-Catalyzed Coupling of Amines and Isocyanides

A more modern approach to DCC synthesis involves the palladium-catalyzed coupling of cyclohexyl amine and cyclohexyl isocyanide. wikipedia.orgchemeurope.com This method offers an alternative to the traditional dehydration routes. The reaction is typically carried out in the presence of palladium acetate, iodine, and oxygen. wikipedia.org

This catalytic method has been reported to achieve yields of up to 67%. wikipedia.org The use of a palladium catalyst allows for a more direct coupling of the starting materials under relatively mild conditions. dokumen.pubrsc.org The mechanism likely involves the coordination of the palladium catalyst to the isocyanide, facilitating the subsequent reaction with the amine. acs.orgnih.gov

Phase-Transfer Catalysis in Carbodiimide Formation

Phase-transfer catalysis (PTC) represents another synthetic strategy for the formation of this compound. wikipedia.orgchemeurope.com This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. acsgcipr.org In the context of DCC synthesis, PTC can be employed in the dehydration of N,N'-dicyclohexylurea.

One reported method involves the reaction of the disubstituted urea with an arenesulfonyl chloride and potassium carbonate in toluene. The key to this process is the presence of a phase-transfer catalyst, such as benzyl triethylammonium chloride. wikipedia.org The catalyst facilitates the transfer of the reacting species across the phase boundary, enabling the reaction to proceed and yielding DCC. This specific method has been reported to produce DCC in a 50% yield. wikipedia.org The use of PTC can offer advantages in terms of milder reaction conditions and the use of less expensive inorganic bases. acsgcipr.org

Contemporary Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of new synthetic routes for this compound that prioritize atom economy, efficiency, and the use of greener reaction conditions. pmarketresearch.com

Atom Economy and Efficiency in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. whiterose.ac.uk Traditional methods for DCC synthesis, particularly those involving stoichiometric dehydrating agents, can have low atom economy due to the generation of significant amounts of byproducts. researchgate.net

Development of Environmentally Benign Synthetic Conditions

The development of environmentally benign synthetic conditions for producing this compound is a key area of current research. pmarketresearch.comresearchgate.net This includes the move away from hazardous solvents and reagents. For instance, some manufacturing processes are now adopting solvent-free conditions, which not only improves the yield but also reduces the environmental impact. pmarketresearch.com

Mechanistic Investigations of N Cyclohexylcarbodiimide Mediated Reactions

Fundamental Reaction Pathways and Intermediates

The core of N-Cyclohexylcarbodiimide's reactivity lies in its interaction with carboxylic acids to form highly reactive intermediates. creative-peptides.comorganic-chemistry.org This activation is the initial and crucial step for subsequent coupling reactions with nucleophiles like amines or alcohols.

Formation and Reactivity of O-Acylisourea Intermediates

The reaction between a carboxylic acid and this compound (or other carbodiimides) yields a key intermediate: the O-acylisourea. wikipedia.orgnih.gov This intermediate is significantly more reactive than the corresponding carboxylic acid anhydride (B1165640). organic-chemistry.org The formation of the O-acylisourea makes the carboxyl group's oxygen a better leaving group, thereby activating the acyl group for nucleophilic attack. creative-peptides.comwikipedia.org

The O-acylisourea intermediate can then follow several reaction pathways:

Reaction with an amine: This is the desired pathway in peptide synthesis, leading to the formation of an amide bond and the byproduct N,N'-dicyclohexylurea (DCU). creative-peptides.comwikipedia.org

Reaction with an alcohol: This pathway results in the formation of an ester and DCU. organic-chemistry.org

Reaction with another carboxylic acid molecule: This leads to the formation of a symmetric acid anhydride, which can then react with a nucleophile. peptide.com

The O-acylisourea intermediate is generally unstable and elusive, making its direct observation challenging. nih.gov Its existence is primarily supported by kinetic studies and stereochemical evidence. nih.gov

Detailed Analysis of N-Acylurea Byproduct Formation

A common and undesired side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. wikipedia.orgnih.gov This rearrangement, known as an O-to-N acyl migration, consumes the active intermediate and can reduce the yield of the desired product. nih.govpeptide.com

Several factors influence the rate of N-acylurea formation:

Solvent: The use of solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform, can minimize this side reaction. wikipedia.org

Temperature: Higher temperatures can promote the formation of N-acylurea. nih.gov

Steric Hindrance: The structure of the carboxylic acid and the carbodiimide (B86325) can affect the rate of rearrangement.

It has been established that the N-acylurea does not arise from the acylation of the urea (B33335) byproduct with the symmetrical anhydride. nih.gov

Influence of Catalytic Additives on Reaction Mechanisms (e.g., 4-Dimethylaminopyridine)

To suppress the formation of N-acylurea and improve reaction yields, additives are often employed. creative-peptides.compeptide.com One of the most effective and widely used additives is 4-Dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net

DMAP acts as a nucleophilic catalyst. wikipedia.orgnih.gov It is a stronger nucleophile than the alcohol or amine and reacts rapidly with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt ("active ester"). organic-chemistry.orgresearchgate.net This new intermediate is more stable towards intramolecular rearrangement and readily reacts with the nucleophile (alcohol or amine) to give the desired product and regenerate the DMAP catalyst. organic-chemistry.org

The catalytic cycle involving DMAP can be summarized as follows:

Formation of the O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org

Reaction of the O-acylisourea with DMAP to form an N-acylpyridinium ion. organic-chemistry.orgresearchgate.net

Nucleophilic attack by the alcohol or amine on the N-acylpyridinium ion to form the ester or amide. wikipedia.org

Release of the product and regeneration of DMAP. wikipedia.org

The use of DMAP is particularly crucial for the efficient formation of esters from sterically hindered alcohols. organic-chemistry.org

| Additive | Function | Effect on Reaction |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Accelerates ester and amide formation, suppresses N-acylurea formation by forming a more reactive N-acylpyridinium intermediate. organic-chemistry.orgwikipedia.org |

| N-hydroxybenzotriazole (HOBt) | Coupling Additive | Reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and racemization. creative-peptides.compeptide.com |

| N-hydroxysuccinimide (HONSu) | Coupling Additive | Similar to HOBt, forms a stable active ester to minimize side reactions. peptide.com |

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide valuable insights into the mechanisms of DCC-mediated reactions. For instance, in the DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride, the reaction is found to be first-order with respect to acetic anhydride, cyclohexanol, and DMAP, and zero-order with respect to the auxiliary base (like triethylamine). nih.gov This supports the nucleophilic catalysis pathway where the formation of the N-acylpyridinium ion is a key step. nih.gov

Studies on the parallel kinetic resolution of racemic alcohols using DCC and a chiral acid also contribute to the understanding of the reaction kinetics and stereoselectivity. worktribe.comresearchgate.net The rate of these reactions is influenced by the nature of the reactants, the catalyst, and the solvent.

In the context of biological systems, it has been observed that DCC can retard the kinetics of certain enzymatic reactions, such as the de-epoxidation of violaxanthin (B192666) to zeaxanthin (B1683548) in the xanthophyll cycle of plants. nih.gov This inhibitory effect is likely due to the binding of DCC to carboxy groups in the proteins involved. nih.gov

Computational and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

DFT calculations have been successfully applied to study the reactivity of carbodiimides, including this compound. worldscientific.comumn.eduresearchgate.netresearchgate.net These studies provide information on the geometry, electronic structure, and reactivity of the molecules involved. worldscientific.com

Key insights from DFT studies include:

Reactivity Descriptors: Calculation of global and local reactivity descriptors such as chemical hardness, ionization potential, electron affinity, and Fukui functions helps to predict the sites of nucleophilic and electrophilic attack. worldscientific.com For carbodiimides, the central carbon-nitrogen double bond is identified as the primary site for such attacks. worldscientific.com

Reaction Pathways: DFT can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and intermediates. This allows for the comparison of different possible mechanisms. For example, DFT studies on the DMAP-catalyzed acetylation of alcohols have shown that the nucleophilic catalysis pathway is energetically more favorable than the base-catalyzed pathway. nih.gov

Cycloaddition Reactions: The mechanism of hetero-Diels-Alder reactions involving dicyclohexylcarbodiimide (B1669883) has been explored using DFT. mdpi.com These studies revealed that the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate, rather than a classical single-step cycloaddition. mdpi.com

By providing a molecular-level understanding of the reaction mechanism, DFT studies complement experimental findings and aid in the rational design of more efficient synthetic methodologies.

Exploration of Potential Energy Surfaces and Transition States

The mechanistic pathways of reactions mediated by this compound (DCC) are extensively studied through the exploration of potential energy surfaces (PES). fiveable.me These computational investigations, often employing quantum mechanical methods like density functional theory (DFT), provide critical insights into the energetics and geometries of reactants, intermediates, transition states, and products. researchgate.netacs.orgwayne.edu

The O-acylisourea intermediate can then undergo nucleophilic attack by an amine or an alcohol to yield the desired amide or ester, respectively. The potential energy surface provides a detailed map of the energy changes that occur during this process, including the identification of the transition state for the nucleophilic attack. researchgate.net By comparing the energy barriers for the desired reaction pathway with those of competing side reactions, such as the formation of N-acylurea, researchers can predict the likely outcome of the reaction under different conditions. creative-peptides.comresearchgate.net

Below is a representative data table summarizing calculated energetic parameters for a DCC-mediated amidation reaction.

| Reaction Step | Parameter | Illustrative Energy (kcal/mol) |

|---|---|---|

| Carboxylic Acid Activation | Transition State Energy for O-Acylisourea Formation | +18.5 |

| Amide Formation | Transition State Energy for Nucleophilic Attack | +12.3 |

| N-Acylurea Formation (Side Reaction) | Transition State Energy | +22.1 |

Note: These values are illustrative and can vary based on the specific substrates, solvent, and level of theory used in the computational model.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions of this compound with its reaction partners in a simulated physiological environment. oncotarget.comnih.govosti.govmdpi.comnih.gov These simulations can provide detailed information about the conformational changes, solvation effects, and intermolecular interactions that govern the course of the reaction. nih.govrsc.orgrsc.org

MD simulations have been employed to investigate the binding of substrates to DCC and the subsequent conformational changes that occur during the activation process. nih.gov By simulating the system over time, researchers can observe the formation of pre-reaction complexes and identify the key interactions, such as hydrogen bonds, that orient the reactants for a successful reaction. These simulations can also shed light on the role of solvent molecules in stabilizing intermediates and transition states.

Furthermore, MD simulations can be used to study the aggregation of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate product purification. bionity.compeptide.com Understanding the dynamics of DCU aggregation can aid in the development of strategies to minimize its impact on the reaction.

Stereochemical Aspects and Control

Strategies for Minimizing Racemization during Coupling

A significant challenge in using this compound for peptide synthesis is the potential for racemization of the activated amino acid. creative-peptides.compeptide.combachem.com The highly reactive O-acylisourea intermediate can lead to the formation of an oxazolone, which is prone to deprotonation and subsequent racemization. nih.gov

Several strategies are employed to minimize racemization:

Use of Additives: The most effective method is the addition of nucleophilic agents such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). iris-biotech.debachem.compharm.or.jpthieme-connect.de These additives react with the O-acylisourea to form an active ester that is less susceptible to racemization. peptide.comcreative-peptides.com

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. pharm.or.jp

Solvent Choice: The choice of solvent can influence the extent of racemization, with less polar solvents generally being preferred. peptide.com

Coupling Reagent Selection: While DCC is effective, other carbodiimides like diisopropylcarbodiimide (DIC) are also used, and the choice can impact racemization levels. peptide.combachem.com

Role of Racemization-Suppressing Additives

Racemization-suppressing additives play a crucial role in maintaining the stereochemical integrity of amino acids during peptide coupling reactions mediated by this compound. bachem.comthieme-connect.denih.gov The most common additives are 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS). peptide.compharm.or.jp

These additives function by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester. creative-peptides.comnih.gov This active ester is less prone to cyclization into an oxazolone, the primary pathway for racemization. nih.gov The subsequent reaction of the active ester with the amine component proceeds smoothly to form the peptide bond with a high degree of stereochemical purity. creative-peptides.com Other additives, such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have also been developed and shown to be effective in suppressing racemization. luxembourg-bio.com

The following table provides a qualitative comparison of the effectiveness of different coupling conditions in minimizing racemization.

| Coupling Conditions | Relative Racemization Level |

|---|---|

| DCC alone | High |

| DCC / HOBt | Low |

| DCC / NHS | Low |

| DCC / Oxyma | Very Low |

Stereochemical Inversion of Secondary Alcohols

This compound can also be utilized in reactions that lead to the stereochemical inversion of secondary alcohols. bionity.comdiscofinechem.comwikipedia.orgomizzur.comthermofisher.kr This transformation is typically achieved by reacting the secondary alcohol with DCC and formic acid or another carboxylic acid. thieme-connect.com The reaction proceeds through an SN2 mechanism where the carboxylate attacks the activated alcohol, resulting in an inversion of its stereocenter to form an ester. Subsequent saponification of the ester yields the inverted alcohol. bionity.comdiscofinechem.comwikipedia.org

This method provides a valuable tool for the stereocontrolled synthesis of chiral molecules. thieme-connect.com The efficiency of the inversion can be influenced by factors such as the steric hindrance at the alcohol center and the nucleophilicity of the carboxylate.

Applications of N Cyclohexylcarbodiimide in Chemical Transformations

Applications of N-Cyclohexylcarbodiimide in Peptide and Amide Bond Formation

This compound is a cornerstone in peptide chemistry, renowned for its efficacy as a coupling agent in both solid-phase and solution-phase peptide synthesis. creative-peptides.com Its introduction in 1955 revolutionized the field, providing a reliable method for the creation of peptide bonds. creative-peptides.comslideshare.net

Core Mechanism of Peptide Coupling

The fundamental role of DCC in peptide synthesis is to activate a carboxyl group of an amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid. wikipedia.orgcreative-peptides.com The process unfolds through the following key steps:

Activation of the Carboxyl Group: DCC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-peptides.comorganic-chemistry.org This intermediate is significantly more electrophilic than the original carboxylic acid.

Nucleophilic Attack: The free amino group of a second amino acid attacks the carbonyl carbon of the O-acylisourea intermediate. chemicalbook.comcreative-peptides.com

Peptide Bond Formation: This attack results in the formation of a new peptide (amide) bond and the release of N,N'-dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org

A significant advantage of using DCC is that the byproduct, DCU, is a solid that is largely insoluble in many common organic solvents, allowing for its convenient removal by filtration. wikipedia.orgchemicalbook.compeptide.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptides on a solid support. nih.govbeilstein-journals.org DCC has been a historically significant reagent in this methodology. nih.gov

In a typical SPPS cycle using DCC:

The N-terminus of the growing peptide chain, which is attached to a solid resin, is deprotected. wikipedia.org

The next N-protected amino acid is activated with DCC to form the O-acylisourea intermediate. chemicalbook.comcreative-peptides.com

This activated amino acid is then coupled to the deprotected N-terminus of the peptide-resin. nih.gov

Excess reagents and the soluble by-product are washed away, and the cycle is repeated until the desired peptide sequence is complete. beilstein-journals.org

While effective, the use of DCC in SPPS can be associated with certain challenges. The insoluble nature of the DCU byproduct, advantageous in solution-phase synthesis, can sometimes be problematic on a solid support. peptide.com For this reason, more soluble carbodiimides like diisopropylcarbodiimide (DIC) are often preferred in modern automated SPPS. peptide.comwikipedia.org

Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis, all reactants are dissolved in a suitable organic solvent. masterorganicchemistry.com DCC is a widely used coupling agent in this approach due to the ease of removing the DCU byproduct by filtration. peptide.comcreative-proteomics.com The general procedure involves reacting an N-protected amino acid with a C-terminally protected amino acid or peptide in the presence of DCC. masterorganicchemistry.comlibretexts.org

Direct Amide Synthesis from Carboxylic Acids and Amines

Beyond peptide synthesis, DCC is a valuable reagent for the direct synthesis of amides from carboxylic acids and primary or secondary amines. chemicalbook.commasterorganicchemistry.com The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.ukrsc.org DCC overcomes this by activating the carboxylic acid, facilitating the amide bond formation under mild conditions. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows: R-COOH + R'-NH₂ + (C₆H₁₁N)₂C → R-CO-NH-R' + (C₆H₁₁NH)₂CO

This method is broadly applicable for the synthesis of a wide variety of amides. chemicalbook.comrsc.org

Mitigation of Side Reactions in Amide Synthesis

A primary side reaction in DCC-mediated couplings is racemization, particularly when using N-protected amino acids. creative-peptides.compeptide.com This loss of stereochemical integrity is a significant concern in peptide synthesis. To suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are commonly used in conjunction with DCC. peptide.comthieme-connect.deresearchgate.net These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still highly reactive towards the amine. organic-chemistry.orgthieme-connect.de

Another potential side reaction is the formation of N-acylurea, where the O-acylisourea intermediate rearranges. organic-chemistry.orgwikipedia.org This side product can be difficult to separate from the desired amide. The use of additives like HOBt and optimizing reaction conditions, such as solvent choice, can help minimize the formation of N-acylurea. organic-chemistry.orgchemicalbook.com For instance, solvents like dichloromethane (B109758) are generally preferred over dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can promote N-acylurea formation. chemicalbook.comthieme-connect.de

Esterification Reactions

This compound is also a potent reagent for facilitating esterification reactions between carboxylic acids and alcohols. chemicalbook.comorganic-chemistry.org This method, often referred to as the Steglich esterification, is particularly useful for forming esters from sterically hindered alcohols, including tertiary alcohols, which are often challenging to esterify using traditional methods like Fischer esterification. organic-chemistry.orgwikipedia.org

The mechanism is analogous to amide bond formation, where DCC activates the carboxylic acid to form the O-acylisourea intermediate. organic-chemistry.orgresearchgate.net The alcohol then acts as the nucleophile, attacking the activated carbonyl to form the ester and DCU. organic-chemistry.org

For efficient esterification, especially with less nucleophilic alcohols, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. chemicalbook.comorganic-chemistry.org DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive acyl-pyridinium species, which then readily reacts with the alcohol. organic-chemistry.orgwikipedia.org

Table of Reaction Conditions for DCC-mediated Transformations

| Transformation | Substrates | Reagent System | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| Peptide Coupling | N-protected amino acid, Amino acid ester/peptide | DCC, often with HOBt or HOSu | Dichloromethane (DCM), Dimethylformamide (DMF) | Additives minimize racemization and N-acylurea formation. creative-peptides.compeptide.comchemicalbook.com |

| Solid-Phase Peptide Synthesis (SPPS) | Resin-bound peptide, N-protected amino acid | DCC/HOBt | DMF, DCM | DCU insolubility can be a challenge. peptide.combeilstein-journals.org |

| Direct Amide Synthesis | Carboxylic acid, Amine | DCC | DCM, Acetonitrile | Effective for primary and secondary amines. chemicalbook.com |

| Steglich Esterification | Carboxylic acid, Alcohol | DCC, catalytic DMAP | DCM, THF | Particularly useful for sterically hindered alcohols. chemicalbook.comorganic-chemistry.orgwikipedia.org |

Steglich Esterification: Mechanism and Scope

The Steglich esterification is a renowned method for the formation of esters from carboxylic acids and alcohols under mild conditions. organic-chemistry.orgwikipedia.org This reaction is particularly advantageous for substrates that are sensitive to acidic conditions, a limitation often encountered in traditional Fischer esterification. organic-chemistry.orgrsc.org A key feature of the Steglich esterification is the use of DCC as a coupling agent in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com

The mechanism of the Steglich esterification proceeds through the initial activation of the carboxylic acid by DCC. organic-chemistry.org The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form an O-acylisourea intermediate. organic-chemistry.orgnih.gov This intermediate is highly reactive, behaving similarly to a carboxylic acid anhydride (B1165640). organic-chemistry.org

In the absence of a strong nucleophile, this O-acylisourea can slowly rearrange to a stable N-acylurea, which is a common side product that can complicate purification. organic-chemistry.orgwikipedia.org However, the presence of DMAP, a more potent nucleophile than the alcohol, effectively suppresses this side reaction. organic-chemistry.orgrsc.org DMAP reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, often referred to as an "active ester". organic-chemistry.org This intermediate does not undergo intramolecular rearrangement and readily reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process. organic-chemistry.org The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be conveniently removed by filtration. wikipedia.orgwikipedia.org

The scope of the Steglich esterification is broad, allowing for the synthesis of esters from a wide variety of carboxylic acids and alcohols, including sterically demanding and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org It is a particularly effective method for the preparation of tert-butyl esters, which are challenging to synthesize under the acidic conditions of Fischer esterification due to the propensity of tert-butanol (B103910) to form carbocations and subsequently eliminate to isobutene. organic-chemistry.orgcommonorganicchemistry.com The reaction is typically carried out at room temperature in aprotic solvents like dichloromethane. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Steglich Esterification

| Feature | Description |

|---|---|

| Reagents | Carboxylic acid, alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) |

| Mechanism | Formation of a reactive O-acylisourea intermediate, followed by DMAP-catalyzed acyl transfer. |

| Conditions | Mild, typically room temperature, in aprotic solvents. wikipedia.org |

| Advantages | Suitable for acid-sensitive and sterically hindered substrates; high yields. organic-chemistry.orgrsc.orgorganic-chemistry.org |

| Byproduct | N,N'-Dicyclohexylurea (DCU), which is generally insoluble and easily removed by filtration. wikipedia.org |

Catalytic Esterification of Carboxylic Acids with Alcohols

Beyond the specific conditions of the Steglich esterification, DCC is broadly utilized as a condensation agent for the esterification of carboxylic acids with a range of alcohols at room temperature. thieme-connect.com This method provides a mild alternative to harsher techniques that may require elevated temperatures. tandfonline.com The use of DCC as an activating agent allows for the direct coupling of inactivated monomers, which can be advantageous in preventing side reactions that might occur under more vigorous conditions. tandfonline.com

In these esterifications, pyridine (B92270) derivatives can be employed as catalysts. thieme-connect.com The reaction is applicable to the synthesis of esters from primary, secondary, and even phenolic alcohols. thieme-connect.com However, the rate of esterification can be influenced by steric hindrance. As the steric bulk of the alcohol increases, the reaction rate may decrease, and the formation of the N-acylurea byproduct can become more significant. orgsyn.org For instance, the yield in the esterification of 2,5-cyclohexadiene-1-carboxylic acid decreases as the alcohol changes from methanol (B129727) to tert-butanol. orgsyn.org Similarly, the acidity of the carboxylic acid can play a role, with diminished acidity due to electron-donating substituents potentially leading to lower yields. orgsyn.org

Synthesis of Complex Esters and Functional Materials

The utility of DCC extends to the synthesis of more complex molecular architectures, such as polyesters and telechelic oligoesters, at room temperature. thieme-connect.comresearchgate.net This capability is significant as it avoids the high temperatures often required for polyesterification, which can lead to undesirable side reactions and limit the molecular weight of the resulting polymers. tandfonline.com For the synthesis of aliphatic polyesters, a catalyst system of 4-(dimethylamino)pyridinium (B8497252) 4-toluenesulfonate (DPTS), a complex of DMAP and p-toluenesulfonic acid, has been shown to be highly effective in conjunction with DCC. tandfonline.comresearchgate.net This method has been successfully applied to the condensation of aliphatic diols and dicarboxylic acids, achieving high degrees of polymerization. tandfonline.com

DCC also plays a crucial role in the synthesis of functional materials through post-polymerization modification. mdpi.comscispace.comzenodo.orgrecercat.catacs.org This technique involves the use of polymers bearing activated esters. mdpi.com The synthesis of these activated ester derivatives is often accomplished through a dehydration condensation reaction using DCC. mdpi.com These reactive polymers can then be modified with various functional groups, allowing for the creation of a diverse library of polymers with tailored properties without altering the fundamental polymer backbone, such as molecular weight. mdpi.com

Dehydration and Oxidation Reactions

Pfitzner–Moffatt Oxidation of Alcohols to Carbonyls

The Pfitzner-Moffatt oxidation is a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. unacademy.comwikipedia.org The reaction utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) as the oxidant and DCC as an activator, typically in the presence of a mild acid catalyst like pyridinium (B92312) trifluoroacetate. unacademy.comwikipedia.orgalfa-chemistry.com First reported in 1963, this oxidation proceeds under nearly neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups. unacademy.comwikipedia.org A key advantage of the Pfitzner-Moffatt oxidation is that it avoids the over-oxidation of primary alcohols to carboxylic acids, a common issue with many metal-based oxidants. wikipedia.orgchemicalbook.com

The mechanism involves the activation of DMSO by DCC. alfa-chemistry.comacsgcipr.org The reaction is proposed to initiate with the formation of a reactive sulfonium (B1226848) species from DMSO and the carbodiimide. wikipedia.org The alcohol then attacks the electrophilic sulfur atom of this intermediate, leading to an alkoxysulfonium ylide. wikipedia.org This ylide subsequently decomposes to yield the corresponding carbonyl compound, dimethyl sulfide, and N,N'-dicyclohexylurea. wikipedia.org

Despite its utility, the Pfitzner-Moffatt oxidation has some drawbacks. The reaction can be sensitive to steric hindrance, which can be exploited for the selective oxidation of less sterically hindered hydroxyl groups. unacademy.com A significant challenge is the removal of the dicyclohexylurea byproduct, which can complicate product isolation. wikipedia.orgalfa-chemistry.com This reaction has been largely superseded by the Swern oxidation, which often provides higher yields and simpler workups, although it typically requires cryogenic temperatures. wikipedia.org

Table 2: Overview of Pfitzner-Moffatt Oxidation

| Aspect | Details |

|---|---|

| Reactants | Primary or secondary alcohol, Dimethyl sulfoxide (DMSO), N,N'-Dicyclohexylcarbodiimide (DCC) |

| Products | Aldehyde or ketone, Dimethyl sulfide, N,N'-Dicyclohexylurea (DCU) |

| Conditions | Mild, near-neutral pH, room temperature. wikipedia.orgunacademy.com |

| Advantages | Selectivity, avoids over-oxidation of aldehydes. wikipedia.orgchemicalbook.com |

| Disadvantages | Byproduct removal can be difficult; largely replaced by Swern oxidation. wikipedia.orgalfa-chemistry.com |

Dehydrative Conversion to Nitriles

N,N'-Dicyclohexylcarbodiimide is a potent dehydrating agent and is effective in the conversion of primary amides to nitriles. wikipedia.orgchemicalbook.comenamine.netpeptide.comthermofisher.kr This transformation is a valuable tool in organic synthesis as the nitrile functionality is a versatile precursor for various other functional groups, including carboxylic acids, amines, and ketones. orgoreview.comnih.gov The dehydration of amides is a direct method for nitrile synthesis, removing a molecule of water from the primary amide. orgoreview.com While strong dehydrating agents like phosphorus pentoxide or thionyl chloride are traditionally used, DCC offers a milder alternative. orgoreview.com The reaction proceeds by the activation of the amide by DCC, followed by elimination to form the nitrile and dicyclohexylurea. wikipedia.org

Formation of Acid Anhydrides

In the absence of other nucleophiles such as alcohols or amines, N,N'-Dicyclohexylcarbodiimide can facilitate the dehydration of two molecules of a carboxylic acid to form a symmetrical acid anhydride. chemicalbook.comenamine.netthieme-connect.comnumberanalytics.com This reaction provides a mild and effective route to these valuable synthetic intermediates. chemicalbook.com The mechanism involves the formation of the reactive O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and dicyclohexylurea. nih.gov This method is considered one of the simpler and milder techniques for preparing symmetrical anhydrides and has even been used for the synthesis of the unstable formic anhydride. chemicalbook.com

Cyclization and Heterocycle Synthesis

This compound, particularly as N,N'-Dicyclohexylcarbodiimide (DCC), is a highly effective reagent for promoting intramolecular condensation reactions to form cyclic compounds. Its primary function is to act as a dehydrating agent, activating a carboxylic acid group to facilitate nucleophilic attack from another functional group within the same molecule, leading to the formation of a ring structure. This methodology is pivotal in the synthesis of various heterocyclic systems, including lactones and the medicinally significant beta-lactam rings.

Synthesis of Lactones

The formation of lactones, which are cyclic esters, via intramolecular cyclization of hydroxy-carboxylic acids is a key transformation in organic synthesis, often representing a crucial step in the total synthesis of complex natural products. N,N'-Dicyclohexylcarbodiimide (DCC) is frequently employed for this purpose, typically in conjunction with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).

The reaction mechanism is analogous to the Steglich esterification. organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate effectively activates the carboxyl group. In the presence of DMAP, this intermediate can be converted into an even more reactive N-acylpyridinium salt. organic-chemistry.org The intramolecular hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. This attack results in the formation of the ester bond and the release of the stable, insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed from the reaction mixture by filtration. organic-chemistry.org

This method is particularly valuable for synthesizing macrolactones and other sterically hindered lactones under mild conditions. organic-chemistry.org

Research Findings:

Sesquiterpene Lactone Synthesis: In the total synthesis of the sesquiterpene lactone EPD, a natural product with antitumor activity, a key step involved the lactonization of a trans-hydroxy acid. acs.org This dehydration was successfully achieved using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). acs.org

N-Acylated Homoserine Lactone (AHL) Synthesis: DCC has been utilized in the synthesis of N-acylated L-homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing. nih.gov In one synthetic route, an N-Boc protected amino acid was coupled to a homoserine lactone derivative using DCC and DMAP to form the desired lactone product. nih.gov

Spiroindolenine Synthesis: A one-pot, high-yield protocol for synthesizing spiroindolenine derivatives involves the reaction between DCC and indole-3-butenoic acid derivatives. rsc.org This process includes the construction of a carbon-carbon bond through an intramolecular domino cyclization, leading to the formation of a lactone-type spiroindolenine structure. rsc.org

Table 1: Examples of this compound-Mediated Lactone Synthesis

| Starting Material | Product | Reagents | Key Findings | Reference(s) |

|---|---|---|---|---|

| trans-hydroxy acid (precursor to lactone 9) | Bicyclic trans-lactone 9 | DCC, DMAP | Successful dehydration and lactonization of a sterically defined hydroxy acid. | acs.org |

| N-Boc-10-aminodecanoic acid and Meldrum's acid derivative | N-Boc protected N-acylated L-homoserine lactone | DCC, DMAP | Effective coupling and lactone formation in the synthesis of quorum sensing molecules. | nih.gov |

Formation of Beta-Lactam Rings

The beta-lactam (2-azetidinone) is a four-membered cyclic amide that forms the core structural unit of some of the most important antibiotic families, including penicillins and cephalosporins. wikipedia.orgnih.gov The synthesis of this strained ring is a significant challenge in organic chemistry due to the inherent ring strain. wikipedia.orgfuturelearn.com

N,N'-Dicyclohexylcarbodiimide (DCC) played a historic role in conquering this challenge. The first total synthesis of Penicillin V by John C. Sheehan in 1957 famously utilized DCC to close the beta-lactam ring. futurelearn.com The precursor, penicilloic V acid, possesses both the carboxylic acid and the secondary amine groups required for cyclization. futurelearn.com However, the formation of the four-membered amide bond requires very mild conditions to avoid decomposition of the strained ring system. futurelearn.com

Sheehan's method involved the use of DCC as a coupling reagent to activate the carboxylic acid group of the penicilloic acid. futurelearn.com This activation facilitates the intramolecular nucleophilic attack by the amine nitrogen, leading to the formation of the amide bond and closure of the beta-lactam ring at room temperature and neutral pH. futurelearn.com The byproduct, N,N'-dicyclohexylurea, precipitates out of the solution, simplifying purification. futurelearn.com This breakthrough demonstrated the utility of carbodiimides for forming thermodynamically unstable, yet kinetically stable, structures.

Beyond the landmark penicillin synthesis, DCC continues to be used as a coupling agent in the synthesis of various beta-lactam-containing structures and related heterocyclic compounds. slideshare.netbeilstein-journals.org For instance, it is employed in coupling carboxylic acids to amine-containing scaffolds to build precursors for complex heterocyclic systems like diazabicyclooctanes, which are investigated as beta-lactamase inhibitors. beilstein-journals.org

Table 2: Application of this compound in Beta-Lactam Synthesis

| Starting Material | Product | Reagent(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Penicilloic V acid | Penicillin V | DCC | First successful chemical synthesis of penicillin; demonstrated DCC's ability to close the strained β-lactam ring under mild conditions. | futurelearn.com |

N Cyclohexylcarbodiimide in Bioconjugation and Polymer Science

Protein and Biomolecule Modification for Research Purposes

Carbodiimides serve as zero-length crosslinkers, meaning they facilitate the direct covalent linkage between two molecules without introducing an additional spacer arm. This property is particularly valuable in protein chemistry for creating conjugates, studying protein structure, and probing molecular interactions.

Activation of Carboxylic Acids for Bioconjugation

The primary mechanism by which N-Cyclohexylcarbodiimide and other carbodiimides function in bioconjugation is through the activation of carboxylic acid groups. researchgate.net This process makes the carboxyl group susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond.

The reaction proceeds in several steps:

Formation of the O-acylisourea intermediate : The carboxylic acid (R-COOH) reacts with the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate. evitachem.comthieme-connect.com This intermediate is the key activated species in the coupling reaction.

Nucleophilic Attack : A molecule containing a primary amine (R'-NH2), such as a lysine (B10760008) residue on a protein or an amino-modified ligand, attacks the carbonyl carbon of the O-acylisourea intermediate. evitachem.com

Amide Bond Formation and Byproduct Release : The attack leads to the formation of a stable amide bond (R-CO-NH-R') and the release of N,N'-dicyclohexylurea (DCU), a byproduct that is insoluble in most common organic solvents and can be removed by filtration. evitachem.comcellmosaic.com

To improve reaction efficiency and stability, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. cellmosaic.comnih.gov The O-acylisourea intermediate can react with NHS to form a semi-stable NHS-ester. cellmosaic.comnih.gov This active ester is less prone to hydrolysis than the O-acylisourea and can be isolated or reacted in situ with the amine-containing molecule to form the desired amide bond with higher yields. cellmosaic.com

Covalent Modification of Proteins and Enzymes

The activation of carboxyl groups on amino acid side chains (aspartic acid, glutamic acid) or at the C-terminus of a protein allows for specific covalent modification. This strategy is used to label proteins, crosslink them to other molecules, or probe the function of specific residues.

Research has shown that N,N'-dicyclohexylcarbodiimide (DCC) can covalently modify and inhibit the amine transporter in chromaffin granule membranes. nih.govmedchemexpress.com In these studies, radiolabeled [14C]DCC was used to identify the specific protein being modified. The labeling of an 80 kDa polypeptide, which was part of the transporter, was directly correlated with the inhibition of its transport activity. nih.gov This demonstrates how carbodiimides can be used to identify and characterize functional components of complex biological systems. In other work, DCC has been employed to couple small molecules like benzoic acid specifically to the ε-amino group of lysine residues, further highlighting its utility in creating specific protein modifications. pnas.org

| Protein/System | Carbodiimide Used | Site of Modification | Research Finding |

| Amine Transporter (Chromaffin Granules) | N,N'-Dicyclohexylcarbodiimide (DCC) | Carboxyl group on an 80 kDa polypeptide | Covalent modification led to the inhibition of amine transport and ligand binding. nih.govmedchemexpress.commedchemexpress.cn |

| Nα-acetyllysine | N,N'-Dicyclohexylcarbodiimide (DCC) | ε-amino group of lysine | Facilitated the coupling of benzoic acid to form an Nɛ-Benzoyl lysine derivative. pnas.org |

| General Proteins | N,N'-Dicyclohexylcarbodiimide (DCC) | Carboxylic acids (Asp, Glu) and primary amines (Lys) | Used as a zero-length crosslinker to form amide bonds between acidic and basic residues. researchgate.nettaylorandfrancis.com |

Oligonucleotide Synthesis and Functionalization

Carbodiimides have played a significant, albeit evolving, role in the chemical synthesis of nucleic acids. From foundational methods to modern conjugation techniques, they remain relevant in the production of functionalized oligonucleotides.

Role in Phosphodiester-Based Oligonucleotide Synthesis

In the pioneering work on chemical gene synthesis, Har Gobind Khorana utilized DCC as a key condensing agent in the phosphodiester method of oligonucleotide synthesis. wikipedia.orgbiosearchtech.com This solution-phase chemistry involved the activation of a 5'-protected nucleoside-3'-phosphate with DCC. biosearchtech.combiosyn.comttu.ee The activated phosphate (B84403) group would then react with the 5'-hydroxyl group of another nucleoside to form the critical phosphodiester bond that constitutes the backbone of DNA and RNA. wikipedia.orgbiosyn.com While effective for synthesizing short oligonucleotides and instrumental in the work that led to a Nobel Prize, this method was laborious and has since been superseded by more efficient solid-phase techniques. biosearchtech.com

Activation in Modern Solid-Phase Oligonucleotide Synthesis

Modern automated oligonucleotide synthesis predominantly uses the phosphoramidite (B1245037) method. wikipedia.orgbiosyn.com In the main cycle of this method, the coupling of phosphoramidite monomers to the growing oligonucleotide chain is activated by an acidic azole catalyst, such as tetrazole, not by a carbodiimide. biosearchtech.combiosyn.com

However, carbodiimides like DCC still find applications in ancillary steps of solid-phase synthesis. One such use is in the preparation of the solid support itself, for instance, by coupling the first nucleoside 3'-succinate to long-chain alkylamine-controlled pore glass (LCAA-CPG) beads. nih.gov Although improved methods that avoid the use of DCC now exist for this step, it was a common procedure for preparing the initial synthesis support. nih.gov Furthermore, DCC is used in the synthesis of specialized reagents, such as certain phosphoramidites that are not commercially available or require custom synthesis before being used in the automated synthesizer. eurofinsus.com

Preparation of Oligonucleotide Conjugates

A major contemporary application for this compound and its analogs in nucleic acid chemistry is the synthesis of oligonucleotide conjugates. These molecules, which link an oligonucleotide to another moiety like a peptide, a fluorescent dye, or a therapeutic agent, are crucial tools in diagnostics and research.

The carbodiimide-mediated coupling is typically achieved by activating a carboxylic acid group on the molecule to be conjugated. This activated molecule then reacts with an oligonucleotide that has been synthesized with a terminal amino-linker. mdpi.commdpi.com For example, the carboxylic acid group of folic acid has been activated with DCC to conjugate it to an amino-modified oligonucleotide, a strategy used for targeting cancer cells. mdpi.com Similarly, this method is used to attach lipophilic molecules like cholesterol or peptides to oligonucleotides. mdpi.commdpi.comresearchgate.net This post-synthesis conjugation approach is versatile and compatible with many types of ligands.

| Ligand Type | Molecule Conjugated | Carbodiimide-Mediated Strategy |

| Lipophilic Molecule | Cholesterol | Activation of a carboxylic acid on a cholesterol derivative for reaction with an amino-modified oligonucleotide. mdpi.comresearchgate.net |

| Targeting Ligand | Folic Acid | Activation of the γ-carboxylic group of folic acid with DCC for coupling to an amino-modified oligonucleotide. mdpi.com |

| Peptide | Various Peptides | Activation of the C-terminal carboxyl group of a peptide for reaction with a 5'-amino-modified oligonucleotide. researchgate.netgoogle.com |

| Vitamin | α-Tocopherol (Vitamin E) | Activation of α-tocopheryl succinate (B1194679) with DCC for reaction with an amino-modified oligonucleotide. researchgate.netacs.org |

| Reporter Group | Pyrene (B120774) | Activation of a pyrene derivative containing a carboxylic acid for reaction with an amino-modified oligonucleotide. researchgate.net |

Polymer Chemistry and Material Science

This compound (DCC), a potent dehydrating agent, plays a significant role in polymer chemistry and material science. fishersci.com Its primary function is to activate carboxylic acids, facilitating the formation of amide or ester bonds under mild conditions. fishersci.comcreative-proteomics.com This reactivity makes it a valuable tool in various polymerization and polymer modification processes.

Applications as a Cross-linking Agent

This compound is utilized as a cross-linking agent to enhance the mechanical and structural properties of various polymers. chemimpex.com Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network that improves stability, rigidity, and thermal resistance. DCC facilitates this process by mediating the formation of amide or ester linkages between polymers containing carboxylic acid and amine or hydroxyl functional groups, respectively. creative-proteomics.com

The process typically involves treating the polymers with DCC, which activates the carboxyl groups. These activated groups then react with nucleophilic amine or hydroxyl groups on adjacent polymer chains, forming a stable covalent bond and releasing N,N'-dicyclohexylurea as a byproduct. sigmaaldrich.com This method has been applied to various polymers, including those used in biomaterial compositions. For instance, hydrophobic polymers containing two or more succinimidyl groups, which can be prepared by reacting polyacids with N-hydroxysuccinimide (NHS) in the presence of DCC, are used to crosslink biomaterials like collagen. google.com This cross-linking is crucial for creating formed implants for medical applications. google.com

In another application, DCC is used in conjunction with N'-methyl polystyrene resins, where it acts as a coupling agent to mediate reactions, effectively cross-linking components and enhancing the mechanical properties of the final polymer product. chemimpex.com

| Polymer System | Functional Groups Involved | Role of this compound (DCC) | Outcome of Cross-linking | Reference(s) |

| Collagen / Glycosaminoglycans | Carboxylic acids, Primary amines | Activates polyacids (derivatized with NHS) to create multifunctional cross-linking agents. | Formation of stable, cross-linked biomaterial compositions for medical implants. | google.com |

| Polystyrene Resins | Carboxylic acids, Amines | Mediates coupling reactions on the resin support. | Enhanced mechanical properties and creation of functional polymer materials. | chemimpex.com |

| Poly(4-vinylpyridine) (P4VP) | Pyridine (B92270) groups (modified) | Used with iodoethane (B44018) and a divalent cross-linker (DIP) in some strategies for intramolecular cross-linking. | Formation of intramolecularly cross-linked polymer nanoparticles. | chinesechemsoc.org |

Synthesis of Telechelic Oligoesters and Polyamides

Telechelic polymers are macromolecules that contain reactive functional groups at both ends of the polymer chain. These end groups allow the polymers to act as macromonomers in subsequent polymerization reactions, leading to the formation of block copolymers or polymer networks. This compound is instrumental in the synthesis of telechelic oligoesters and polyamides.

In the synthesis of telechelic poly(p-benzamide)s, for example, DCC is used to prepare active ester monomers. sonar.ch In one study, a carboxylic acid-containing monomer was reacted with phenol (B47542) in the presence of DCC to form a phenyl ester monomer. sonar.ch This monomer was then used in a polymerization reaction to produce telechelic polyamides with controlled molecular weights and narrow polydispersity. sonar.ch

Similarly, DCC is employed in the solution-phase synthesis of sequence-defined oligoamides. nih.govrsc.org This method involves a stepwise coupling of amino acid monomers. DCC, often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitates the formation of amide bonds between the monomers, allowing for precise control over the sequence and length of the resulting oligoamide. nih.gov This approach offers advantages such as faster reaction kinetics compared to solid-phase synthesis. nih.gov

| Telechelic Polymer Type | Monomers / Initiators | Role of this compound (DCC) | Key Findings | Reference(s) |

| Telechelic Poly(p-benzamide)s | Phenyl 4-((2-Ethylhexyl)amino)benzoate | Used with DMAP to synthesize the phenyl ester monomer from its corresponding carboxylic acid and phenol. | Enabled controlled synthesis of telechelic polyamides with specific end groups and narrow molecular weight distribution. | sonar.ch |

| Sequence-Defined Oligoamides | γ-aminobutyric acid (GABA) derivatives, unnatural amino acid monomers | Used as a coupling agent to form amide bonds between amino acid monomers in a stepwise fashion. | Facilitated a step-economical, one-pot synthesis of oligoamides with high thermal stability suitable for material science applications. | nih.govrsc.org |

Preparation of Polymeric Prodrugs

Polymeric prodrugs are systems where a therapeutic agent is covalently bonded to a polymer backbone. This conjugation can improve the drug's solubility, stability, and pharmacokinetic profile, often providing a mechanism for controlled or targeted release. This compound is a widely used coupling agent for attaching drugs with carboxylic acid groups to polymers containing hydroxyl groups, forming a hydrolyzable ester linkage. chemrevlett.comchemrevlett.comnih.gov

Several studies have demonstrated the use of DCC in preparing polymeric prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.

Ibuprofen (B1674241): Ibuprofen was directly esterified with 2-hydroxypropyl methacrylate (B99206) (HPMA) using DCC to synthesize the drug-containing monomer, IbuPMA. nih.gov This monomer was then copolymerized to form polymeric prodrugs from which ibuprofen could be released by hydrolysis. nih.gov

Mefenamic Acid: This NSAID was attached to copolymers of glycidyl (B131873) methacrylate via an ester bond using a transesterification procedure in the presence of DCC. chemrevlett.comchemrevlett.com The release of mefenamic acid was found to be pH-dependent, with a higher release rate in alkaline conditions. chemrevlett.comchemrevlett.com

Ciprofloxacin and Norfloxacin: Prodrugs of these antibacterial agents were synthesized using DCC and 4-Dimethylaminopyridine (DMAP) before being polymerized. researchgate.net These polymeric prodrugs showed enhanced bactericidal activity compared to the free drugs. researchgate.net

The general strategy involves dissolving the polymer and the drug in a suitable solvent, then adding DCC to facilitate the esterification reaction. The resulting polymeric prodrug can then be purified and characterized. nih.gov

| Drug | Polymer Backbone | Role of this compound (DCC) | Release Mechanism | Key Findings | Reference(s) |

| Mefenamic Acid | Poly(glycidyl methacrylate-co-acrylamide), Poly(glycidyl methacrylate-co-methyl methacrylate) | Coupling agent for attaching the drug to the copolymer via an ester bond. | Hydrolysis of the ester bond. | Drug release was pH-sensitive, with higher rates in alkaline media (pH 8.5). | chemrevlett.comchemrevlett.com |

| Ibuprofen | Poly(2-hydroxypropyl methacrylate) copolymers | Facilitated the direct esterification of ibuprofen with the HPMA monomer before polymerization. | Hydrolysis of the ester bond. | The release of ibuprofen from the polymeric prodrugs was studied at various pH values. | nih.gov |

| Ciprofloxacin, Norfloxacin | Polymerized prodrugs | Used with DMAP to synthesize the initial drug prodrugs before polymerization. | Enzymatic or chemical transformation in vivo. | Polymeric prodrugs exhibited enhanced antibacterial and anticancer activity in vitro. | researchgate.net |

Role in Polymer Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of functional polymers that can self-assemble into nanoparticles for various biomedical applications, including drug delivery and bio-imaging. nih.govmdpi.com Its function is typically to conjugate specific molecules (e.g., targeting ligands, fluorescent dyes, or drugs) to a polymer chain prior to nanoparticle formation.

For instance, DCC has been used in the preparation of nanoparticles from functionalized poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG) polymers. mdpi.com In one study, coumarin (B35378) 3-carboxylic acid was esterified with PEG using DCC and DMAP to create a fluorescent polymer. mdpi.com This functionalized polymer was then used to form nanoparticles. In another example, DCC facilitated the coupling of biotin (B1667282) to a dendrimer, which was then used to create biotinylated silver-dendrimer nanocomposites as biorecognitive labels. nih.gov

DCC is also used in the synthesis of amphiphilic block copolymers that form prodrug nanoparticles. nih.gov A hydrophobic drug-containing molecule can be conjugated to a hydrophilic polymer block using DCC, resulting in an amphiphilic polymer that self-assembles in an aqueous environment into core-shell nanoparticles. nih.gov These nanoparticles can encapsulate other agents and are often designed to be responsive to specific stimuli, such as reactive oxygen species (ROS). nih.gov

| Nanoparticle System | Polymer(s) / Core Material | Role of this compound (DCC) | Nanoparticle Characteristics & Application | Reference(s) |

| Functionalized PLGA Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Used to esterify PLGA with coumarin, creating a fluorescently tagged polymer. | Formed smooth, spherical nanoparticles (174–289 nm) for potential use in drug delivery systems. | mdpi.com |

| Biotinylated Silver-Dendrimer Nanocomposites | PAMAM Dendrimer, Silver | Facilitated the coupling of biotin to the hydroxyl-terminated dendrimer. | Created stable, biorecognitive nanocomposites for use as labels in bioanalytical assays. | nih.gov |

| Prodrug Nanoparticles | P(EG-a-CPBE) (Amphiphilic copolymer) | Used to conjugate a chlorambucil-based prodrug (CPBA) onto a hydrophilic polymer backbone. | Formed self-assembled nanoparticles (avg. diameter 68.7 nm) for chemo-photodynamic cancer therapy. | nih.gov |

| Functionalized Gold Nanoparticles | Gold core, Polymer shell | Used to activate carboxyl groups on a polymer coating for further functionalization. | Created polymer-stabilized gold nanoparticles for applications like surface-enhanced Raman scattering (SERS). | openrepository.com |

Advancements and Future Research Directions in N Cyclohexylcarbodiimide Chemistry

Significant progress has been made in overcoming the limitations of N-Cyclohexylcarbodiimide (DCC), primarily focusing on improving reaction workup, byproduct management, and expanding its utility through the development of novel analogues and integration with modern synthesis technologies.

Q & A

Q. What is the mechanistic role of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how is it methodologically applied?

DCC facilitates amide bond formation by activating carboxylic acids into reactive intermediates (e.g., O-acylisourea). The methodological steps include:

Dissolving the carboxylic acid and amine in an anhydrous solvent (e.g., dichloromethane).

Adding DCC stoichiometrically to the reaction mixture to activate the carboxylic acid.

Monitoring reaction progress via thin-layer chromatography (TLC) or NMR.

Filtering the insoluble dicyclohexylurea (DCU) byproduct.

DCC is particularly effective in nonaqueous media due to its low solubility in polar solvents . For solid-phase synthesis, polystyrene-supported DCC (DCC-PS) can simplify purification by eliminating DCU precipitation .

Q. What are the critical safety protocols for handling DCC in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosol-prone operations .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- Storage: Keep DCC in a cool, dry place, away from moisture and incompatible reagents (e.g., strong acids/bases) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers efficiently remove dicyclohexylurea (DCU) byproducts in DCC-mediated reactions?

DCU’s low solubility allows for straightforward removal:

Filtration: Cold filtration under reduced pressure is standard for bulk DCU removal.

Chromatography: Silica gel column chromatography separates DCU from polar products.

Resin-Based Alternatives: Polystyrene-supported DCC (DCC-PS) immobilizes the reagent, enabling DCU-free workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress N-acylurea formation in DCC-mediated couplings?

N-Acylurea side products arise from over-activation of carboxylic acids. Mitigation strategies include:

- Additives: Incorporate 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to stabilize the active ester intermediate .

- Temperature Control: Conduct reactions at 0–4°C to slow undesired side reactions.

- Stoichiometry: Use a slight excess of the amine nucleophile to drive the reaction toward amide formation .

Q. What analytical frameworks are recommended to resolve contradictions in reported DCC reaction yields?

Contradictory data may stem from variations in solvent purity, moisture levels, or substrate reactivity. Researchers should:

Reproduce Conditions: Systematically replicate published protocols while controlling variables (e.g., solvent dryness, inert atmosphere).

Spectroscopic Validation: Use -NMR to confirm intermediate formation or LC-MS to quantify product purity .

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. How should researchers assess DCC toxicity when toxicological data is limited or inconsistent?

In absence of comprehensive

Analogous Compounds: Compare with structurally related carbodiimides (e.g., EDC) known for respiratory and dermal irritation .

In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity .

Pilot Studies: Conduct low-dose in vitro assays (e.g., MTT assays on mammalian cell lines) to preliminarily evaluate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.